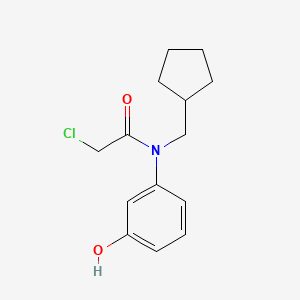
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide, also known as CCPA, is a synthetic compound that has been studied for its potential use in the field of medicine. This compound is structurally similar to adenosine, a naturally occurring nucleoside that plays a role in various physiological processes in the body. CCPA has been found to have potential therapeutic applications due to its ability to bind to adenosine receptors in the body.
作用機序
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide binds to adenosine receptors in the body, specifically the A1 and A3 receptors. This binding leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the activity of various enzymes and ion channels. The net effect of this is a decrease in cell excitability and a decrease in the release of various neurotransmitters and cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to decrease the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, this compound has been found to decrease the production of nitric oxide, which is involved in the regulation of blood pressure.
実験室実験の利点と制限
One advantage of 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide is that it is a selective agonist for the A1 and A3 adenosine receptors. This means that it can be used to specifically target these receptors without affecting other receptors in the body. However, one limitation of this compound is that it has a relatively short half-life in the body, which may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research on 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide. One area of interest is its potential use in the treatment of autoimmune diseases. Another area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied for its potential use in the treatment of cardiovascular diseases such as hypertension and ischemic heart disease.
合成法
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide involves several steps. The first step involves the reaction of 3-hydroxybenzaldehyde with cyclopentylmethylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with chloroacetyl chloride in the presence of triethylamine to form this compound.
科学的研究の応用
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide has been studied for its potential use in the treatment of various medical conditions. One area of research has focused on its ability to modulate the immune system. This compound has been found to have immunosuppressive effects, which may make it useful in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(18)16(10-11-4-1-2-5-11)12-6-3-7-13(17)8-12/h3,6-8,11,17H,1-2,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDDNZSFJPAJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

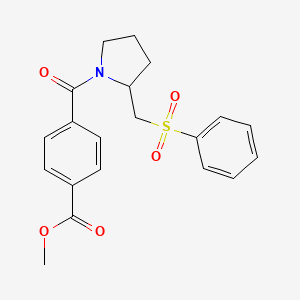
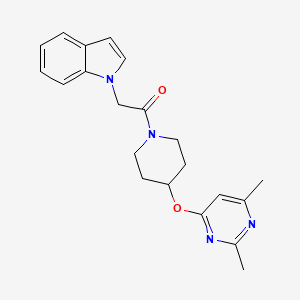
![5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2531879.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2531880.png)
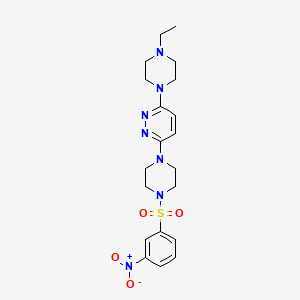
![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2531883.png)
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2531884.png)
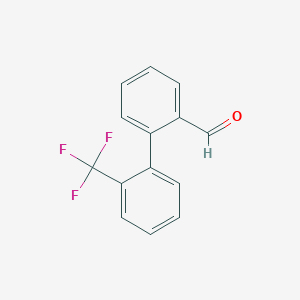
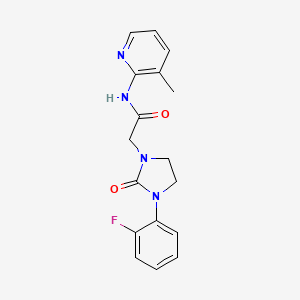
![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2531888.png)

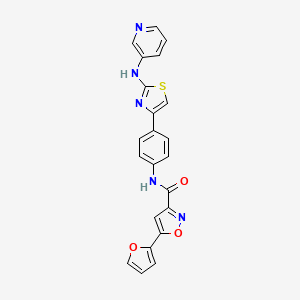
![(2R)-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B2531892.png)
![6-[[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-3-carbonitrile](/img/structure/B2531895.png)